MAO-B versus MAO-A Isoform Selectivity – A 6.7-Fold Preferential Inhibition Profile
In a direct head-to-head enzyme inhibition assay using human membrane-bound MAO isoforms expressed in insect cell membranes, 6,8-dimethoxyquinolin-4-ol demonstrated a 6.7-fold selectivity toward MAO-B (IC50 = 8.60 μM) over MAO-A (IC50 = 58 μM) [1]. This selectivity ratio is functionally relevant, as MAO-B-selective inhibitors are clinically preferred for the management of Parkinson's disease, where sparing MAO-A activity minimizes the risk of hypertensive crisis from dietary tyramine. While the absolute potency is modest compared to clinical MAO-B inhibitors such as rasagiline (IC50 ~ 0.009 μM), the regiospecificity of the 6,8-dimethoxy pattern appears to confer a selectivity window not universally observed across all quinolin-4-ol regioisomers [2].
| Evidence Dimension | Enzyme inhibition selectivity (MAO-B vs MAO-A) |
|---|---|
| Target Compound Data | MAO-B IC50 = 8.60 μM; MAO-A IC50 = 58 μM |
| Comparator Or Baseline | MAO-B as comparator for selectivity calculation; baseline MAO-A IC50 = 58 μM |
| Quantified Difference | 6.7-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human membrane-bound MAO-B and purified MAO-A expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
A selectivity window of 6.7-fold for MAO-B over MAO-A distinguishes this compound from non-selective quinoline MAO inhibitors and supports its preferential use in MAO-B-focused neuroprotection research.
- [1] BindingDB. Entry BDBM50450825 (CHEMBL4218690). Affinity data for human MAO-B (IC50 = 8.60E+3 nM) and human MAO-A (IC50 = 5.80E+4 nM). Curated by ChEMBL. Available at: https://www.bindingdb.org/ View Source
- [2] Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2018). Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival. Journal of Neural Transmission, 125(11), 1571-1588. View Source
